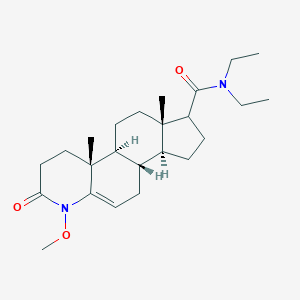
Sn Diiododeuteroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sn Diiododeuteroporphyrin (SnDIDP) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the porphyrin family, which is a group of organic compounds that play a crucial role in biological processes such as oxygen transport, electron transfer, and photosynthesis. SnDIDP has been synthesized using various methods and has shown promising results in multiple scientific studies.
Mécanisme D'action
The mechanism of action of Sn Diiododeuteroporphyrin is based on its ability to generate ROS upon activation by light. When Sn Diiododeuteroporphyrin is exposed to light, it absorbs the energy and undergoes a series of reactions that result in the generation of ROS. The ROS produced by Sn Diiododeuteroporphyrin can damage cellular components such as DNA, lipids, and proteins, leading to cell death.
Effets Biochimiques Et Physiologiques
Sn Diiododeuteroporphyrin has been shown to have biochemical and physiological effects on various cell types. In vitro studies have shown that Sn Diiododeuteroporphyrin can induce apoptosis in cancer cells by generating ROS. Sn Diiododeuteroporphyrin has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapies. In vivo studies have shown that Sn Diiododeuteroporphyrin can accumulate in tumor tissues, making it a promising candidate for cancer imaging and therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Sn Diiododeuteroporphyrin has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Sn Diiododeuteroporphyrin can also be easily conjugated with other molecules to target specific cells or tissues. However, Sn Diiododeuteroporphyrin has some limitations, including its high cost, low water solubility, and potential toxicity.
Orientations Futures
Sn Diiododeuteroporphyrin has shown promising results in various scientific studies, and there are several future directions for its application. One potential direction is the development of Sn Diiododeuteroporphyrin-based therapeutics for cancer and microbial infections. Another direction is the optimization of Sn Diiododeuteroporphyrin synthesis methods to improve yields and reduce costs. Further studies are also needed to explore the potential of Sn Diiododeuteroporphyrin in imaging and other scientific applications.
Conclusion
In conclusion, Sn Diiododeuteroporphyrin is a synthetic compound that has shown promising results in various scientific studies. Sn Diiododeuteroporphyrin has potential applications in photodynamic therapy, imaging, and antimicrobial therapies. The compound can be synthesized using various methods and has unique biochemical and physiological effects on cells and tissues. Sn Diiododeuteroporphyrin has advantages and limitations for lab experiments, and there are several future directions for its application.
Méthodes De Synthèse
Sn Diiododeuteroporphyrin can be synthesized using various methods, including the reaction of deuteroporphyrin with tin(IV) chloride and iodine. The reaction yields Sn Diiododeuteroporphyrin, which is a stable compound that can be purified using chromatography techniques. The synthesis method has been optimized to obtain high yields of Sn Diiododeuteroporphyrin with minimal impurities.
Applications De Recherche Scientifique
Sn Diiododeuteroporphyrin has been extensively studied for its potential applications in various scientific fields. One of the significant applications of Sn Diiododeuteroporphyrin is in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species (ROS) that destroy cancer cells. Sn Diiododeuteroporphyrin has shown promising results as a photosensitizer in PDT due to its high singlet oxygen quantum yield and low toxicity. Sn Diiododeuteroporphyrin has also been studied for its potential applications in imaging, as it can be conjugated with fluorescent dyes to target specific cells or tissues.
Propriétés
Numéro CAS |
110019-33-5 |
|---|---|
Nom du produit |
Sn Diiododeuteroporphyrin |
Formule moléculaire |
C30H26Cl2I2N4O4Sn |
Poids moléculaire |
950 g/mol |
Nom IUPAC |
3-[18-(2-carboxylatoethyl)-8,13-diiodo-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;tin(4+);dichloride |
InChI |
InChI=1S/C30H28I2N4O4.2ClH.Sn/c1-13-17(5-7-27(37)38)23-12-24-18(6-8-28(39)40)14(2)20(34-24)10-25-30(32)16(4)22(36-25)11-26-29(31)15(3)21(35-26)9-19(13)33-23;;;/h9-12H,5-8H2,1-4H3,(H4,33,34,35,36,37,38,39,40);2*1H;/q;;;+4/p-4 |
Clé InChI |
UJFQZZUVWGPDII-UHFFFAOYSA-J |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4] |
SMILES canonique |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4] |
Synonymes |
Sn diiododeuteroporphyrin Sn-DIDP tin-2,4-diiododeuterporphyrin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



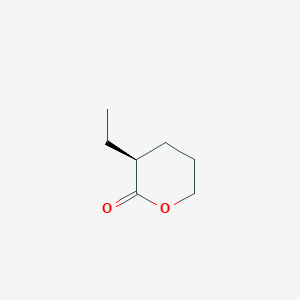

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)
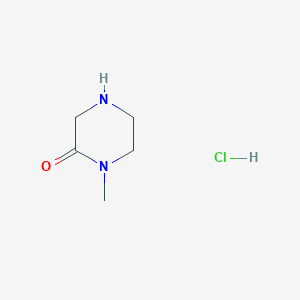
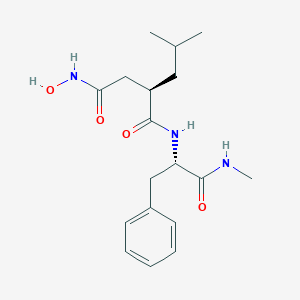


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)
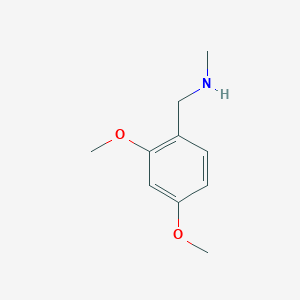

![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
